molecular formula HBr B1146705 Acetic acid, mixt. with hydrobromic acid CAS No. 37348-16-6

Acetic acid, mixt. with hydrobromic acid

Cat. No.: B1146705
CAS No.: 37348-16-6
M. Wt: 80.91
InChI Key:
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Description

Acetic acid, mixt. with hydrobromic acid, also known as this compound, is a useful research compound. Its molecular formula is HBr and its molecular weight is 80.91. The purity is usually 95%.
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Scientific Research Applications

1. Maillard Reaction and Formation of Short-Chain Carboxylic Acids

Acetic acid is involved in the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars. Specifically, acetic acid has been identified as a product in the Maillard reaction cascade, contributing to the formation of short-chain carboxylic acids through an oxidative alpha-dicarbonyl cleavage pathway. This process leads to the direct formation of acids from C6-alpha-dicarbonyls by an oxidative mechanism, incorporating an oxygen group into the carboxylic moiety. This research is crucial for understanding flavor formation in foods and the impact of processing conditions on product quality (Davidek et al., 2006).

2. Role in Acidizing Operations in Oil and Gas Extraction

In the oil and gas industry, acetic acid, as an organic acid, is used for acidizing operations, especially in carbonate formations. Acetic acid is preferred in some situations over hydrochloric acid due to its weaker and less corrosive nature. It's used to avoid issues such as high corrosion rates and lack of penetration that are associated with hydrochloric acid, especially in high-temperature environments. The solubility of reaction product salts, a significant challenge in using organic acids like acetic acid, can be mitigated by mixing with other acids or compounds. The applications of acetic acid in the industry include its use as an intensifier to reduce corrosion rates, a dissolution agent for drilling mud filter cakes, and as an iron-sequestering agent (Alhamad et al., 2020).

3. In Anaerobic Digestion for Biomaterials Production

Acetic acid plays a critical role in anaerobic digestion systems for sewage sludge management in wastewater treatment plants. The production of acetic acid during the hydrolysis and acidification stages of anaerobic digestion is crucial for effective biomaterials production. The understanding of mixing intensity on the characteristics of hydrolysis and acidification in anaerobic digestion of sewage sludge is essential to optimize the process and enhance the efficiency of biomaterials production (Ma et al., 2019).

4. In Biogas Production from Pulp and Paper Sludge

Acetic acid is involved in the pretreatment process of pulp and paper sludge to improve methane productivity in anaerobic digestion. Alkali pretreatment using sodium hydroxide, in which acetic acid is a byproduct, enhances the methane yield from pulp and paper sludge. This pretreatment process disrupts the structure of the sludge, increasing the solubilization of organics and subsequently the production of volatile fatty acids like acetic acid, which are crucial for the anaerobic digestion process (Lin et al., 2009).

5. As pH-sensitive Linkages for Drug Delivery

Acetic acid is used in the synthesis of acetals, which can act as pH-sensitive linkages in drug delivery systems. These acetals undergo hydrolysis at mildly acidic pH, triggering the selective release of therapeutics at target sites such as tumor tissues, or within the endosomes and lysosomes of cells. By varying the chemical structure of acetals, it's possible to tune their hydrolysis rate, making them promising for a variety of drug delivery applications ranging from polymer-drug conjugates to pH-sensitive micelles and nanoparticulate systems (Gillies et al., 2004).

Mechanism of Action

Target of Action

The primary target of the compound “Acetic acid, mixt. Acetic acid is known to act as an antimicrobial agent and is used to treat susceptible infections . Hydrobromic acid, on the other hand, is a strong acid often used in organic synthesis .

Mode of Action

The mode of action of acetic acid HBr involves a chemical reaction between the two acids, generating a powerful reagent capable of catalyzing various reactions . Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent . Hydrobromic acid is known to react with certain compounds to undergo addition reactions .

Pharmacokinetics

It is known that acetic acid can be absorbed through the skin and mucous membranes . Hydrobromic acid, being a strong acid, is likely to be rapidly absorbed in the gastrointestinal tract .

Result of Action

Acetic acid is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus . Hydrobromic acid, being a strong acid, can potentially cause protein denaturation and other cellular effects.

Action Environment

The action, efficacy, and stability of acetic acid HBr can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can react with acetic acid or hydrobromic acid . For instance, the presence of strong bases can neutralize the acids, potentially affecting their action and efficacy.

Safety and Hazards

Like most strong acids, hydrobromic acid poses significant risks to human health. It is highly corrosive and can cause severe burns and eye damage. Inhaled, it can lead to respiratory problems . Adequate safety measures must be employed when handling hydrobromic acid to prevent harmful exposure .

Properties

IUPAC Name

acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZMECMQTYGSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7-Fluoro-2-(4-hexylphenyl)-5-octyloxybenzo[b]thiophene is obtained by reacting 3-fluoro-4-methoxythiophenol (obtainable analogously to Reference 7 from 3-fluoro-4-methoxyaniline [366-99-4]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 7-fluoro-2-(4-hexylphenyl)-5-methoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 7-fluoro-2-(4-hexylphenyl]-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using octyl bromide in 2-butanone in the presence of potassium carbonate.
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Synthesis routes and methods II

Procedure details

is obtained by reacting 2,3-difluoro-4-ethoxythiophenol (obtainable analogously to Reference 7 from 2,3-difluoro-4-ethoxyaniline [189751-13-1]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 6,7-difluoro-2-(4-hexylphenyl)-5-ethoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 6,7-difluoro-2-(4-hexylphenyl)-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using heptyl bromide in 2-butanone in the presence of potassium carbonate.
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4-hexylphenacyl bromide
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Q & A

Q1: What is the role of acetic acid, mixt. with hydrobromic acid in carbohydrate chemistry?

A1: This reagent mixture plays a crucial role in converting peracetylated sugars to acetobromosugars. [, ] The hydrobromic acid acts as the primary halogenating agent, replacing the acetate group at the anomeric carbon with a bromine atom. Acetic acid serves as a solvent and helps to maintain the reaction environment.

Q2: Are there any advantages to the "one-pot" synthesis method described in the research?

A2: Yes, the "one-pot" synthesis of acetobromosugars from reducing sugars offers several advantages. [] Firstly, it streamlines the process by eliminating the need to isolate and purify the intermediate peracetylated sugar. This not only saves time but also potentially increases the overall yield of the desired acetobromosugar. Secondly, this method often requires milder reaction conditions compared to traditional two-step methods, potentially reducing the formation of unwanted side products.

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